molecular formula C7H10O3 B1294483 Triacetylmethane CAS No. 815-68-9

Triacetylmethane

Cat. No.: B1294483
CAS No.: 815-68-9
M. Wt: 142.15 g/mol
InChI Key: AUZFRUHVDNDVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triacetylmethane, also known as 3-acetylpentane-2,4-dione, is an organic compound with the molecular formula C7H10O3. It is a colorless liquid that is soluble in organic solvents and alkaline water. This compound readily forms an enolate, which is a negatively charged species formed by the deprotonation of a hydrogen atom on a carbon atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triacetylmethane can be synthesized through the condensation of acetylacetone with acetic anhydride in the presence of a base such as sodium acetate. The reaction typically occurs under reflux conditions, and the product is purified by distillation .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Triacetylmethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Molecular Targets and Pathways

Triacetylmethane readily forms an enolate, which can interact with metal ions to form various metal complexes. These interactions change the chemical environment of the metal ions, potentially altering their reactivity and interactions with other molecules in the system.

Mode of Action

The enolate of this compound interacts with metal ions, forming complexes that can influence the reactivity of the metal ions. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Biological Activity

Triacetylmethane (TAM), also known as 1,3-diacetyl-2-propanone, is a triketone compound with significant biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

C5H8O3\text{C}_5\text{H}_8\text{O}_3

It is characterized by three acetyl groups attached to a central carbon atom, making it a versatile compound in organic synthesis and medicinal chemistry.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi. For instance, TAM has shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Pathogen TypeActivity LevelReference
Gram-positive bacteriaModerate
Gram-negative bacteriaHigh
FungiModerate

2. Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The proposed mechanisms include induction of apoptosis and inhibition of cell cycle progression.

  • Case Study: Breast Cancer Cells
    • TAM treatment resulted in a significant reduction in cell viability (up to 70% at higher concentrations).
    • Mechanistic studies revealed activation of caspase pathways leading to apoptosis .

3. Anti-inflammatory Effects

TAM has shown promise in reducing inflammation in various models. Research indicates that it may modulate inflammatory cytokines and inhibit pathways such as NF-κB, which is crucial in the inflammatory response.

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : TAM interacts with lipid membranes, leading to increased permeability and cell death in microbes.
  • Apoptosis Induction : In cancer cells, TAM activates apoptotic pathways through caspase activation.
  • Cytokine Modulation : It downregulates pro-inflammatory cytokines, thus reducing inflammation.

In Vitro Studies

Several studies have focused on the structure-activity relationship (SAR) of this compound derivatives:

  • A study demonstrated that modifications to the acetyl groups significantly affect the antimicrobial potency and anticancer activity .
  • Molecular docking studies suggest that TAM binds effectively to targets involved in cancer cell proliferation and survival .

In Vivo Studies

Animal models have been utilized to further investigate the therapeutic potential of TAM:

  • Anti-tumor Efficacy : In mouse models, TAM reduced tumor size significantly when administered alongside conventional chemotherapy agents .
  • Safety Profile : Toxicological assessments indicate a favorable safety profile with minimal side effects at therapeutic doses .

Properties

IUPAC Name

3-acetylpentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-4(8)7(5(2)9)6(3)10/h7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZFRUHVDNDVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231145
Record name Methine triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815-68-9
Record name 3-Acetyl-2,4-pentanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=815-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methine triacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methine triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methine triacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.293
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Gaseous acetyl fluoride is bubbled into a suspension of 30.0 g. (0.1 mole) of the thallous salt of acetylacetone in 150 ml. of dry tetrahydrofuran, under nitrogen, at a rate of 3.0 cc./minute for a total of 30 minutes. After filtration through Celite, the solution is concentrated and the residue distilled to give 13.5 g. (96%), b.p. 90°-95°/1.0 mm.
[Compound]
Name
thallous salt
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triacetylmethane
Reactant of Route 2
Reactant of Route 2
Triacetylmethane
Reactant of Route 3
Reactant of Route 3
Triacetylmethane
Reactant of Route 4
Reactant of Route 4
Triacetylmethane
Reactant of Route 5
Reactant of Route 5
Triacetylmethane
Reactant of Route 6
Reactant of Route 6
Triacetylmethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.